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For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapy is a significant hurdle in cancer treatment.

Both Oric-101 and mifepristone have been investigated for their potential to reverse this

resistance by targeting the glucocorticoid receptor (GR), a key player in cellular stress

responses and survival pathways. This guide provides an objective comparison of their

performance, supported by experimental data, to aid researchers in understanding their

respective mechanisms and clinical potential.
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Feature Oric-101 Mifepristone

Primary Target Glucocorticoid Receptor (GR)

Glucocorticoid Receptor (GR)

and Progesterone Receptor

(PR)

Potency (GR Antagonism) High (IC50 = 5.6 nM)[1] Moderate

Selectivity High for GR
Lower, with significant PR

antagonism

Clinical Development for

Chemoresistance

Phase 1b trial completed

(terminated due to insufficient

efficacy)[2]

Investigated in various

oncology settings, including a

Phase II trial in refractory

ovarian cancer[3]

Side Effect Profile

Designed for reduced

androgen receptor agonism

and improved CYP inhibition

profile compared to

mifepristone[4][5]

Potential for side effects

related to both GR and PR

antagonism

Mechanism of Action: Targeting the Glucocorticoid
Receptor to Overcome Chemoresistance
Glucocorticoids, often administered alongside chemotherapy to manage side effects, can

paradoxically promote cancer cell survival and resistance. They exert their effects by binding to

the glucocorticoid receptor (GR), a nuclear receptor that, upon activation, translocates to the

nucleus and regulates the transcription of genes involved in apoptosis, cell cycle, and

metabolism. Both Oric-101 and mifepristone are GR antagonists that block this signaling

pathway, thereby preventing the pro-survival effects of glucocorticoids and re-sensitizing

cancer cells to chemotherapy.

Oric-101 was developed as a more selective and potent successor to mifepristone. While

mifepristone is a potent antagonist of both the GR and the progesterone receptor (PR), Oric-
101 was specifically designed to have high affinity for the GR with minimal activity at the PR

and androgen receptor (AR). This increased selectivity was intended to reduce off-target

effects and improve its therapeutic index in oncology settings.
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Signaling Pathway
The following diagram illustrates the proposed mechanism by which GR antagonists like Oric-
101 and mifepristone reverse chemoresistance.

Caption: Glucocorticoid Receptor (GR) signaling pathway in chemoresistance and its inhibition

by Oric-101 and mifepristone.

Preclinical Data
In Vitro Potency and Efficacy

Compound Assay Cell Line IC50 / EC50 Reference

Oric-101 GR Antagonism - 5.6 nM (EC50)

Inhibition of

FKBP5

expression

OVCAR5 17.2 nM (IC50) --INVALID-LINK--

Inhibition of GILZ

expression
OVCAR5 21.2 nM (IC50) --INVALID-LINK--

Mifepristone GR Antagonism Cancer cells
3.3 ± 0.6 nM

(IC50)

Growth Inhibition
Uveal melanoma

cells
~20 µM (IC50)

Growth Inhibition
Various cancer

cell lines

Micromolar

range (IC50)

In Vivo Xenograft Studies
Oric-101 in Ovarian Cancer Xenograft Model (OVCAR5)

Objective: To evaluate the in vivo antitumor activity of Oric-101 in combination with

chemotherapy.

Results: Oric-101 demonstrated in vivo antitumor activity by enhancing the response to

chemotherapy in the GR+ OVCAR5 ovarian cancer xenograft model.
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Mifepristone in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)

Objective: To determine if mifepristone treatment potentiates the effectiveness of paclitaxel.

Results: Daily pretreatment with mifepristone significantly improved tumor response

compared to treatment with paclitaxel alone (P = 0.04).

Clinical Data
Oric-101 Phase 1b Trial (NCT03928314)

Design: Open-label, dose-escalation and expansion study of Oric-101 in combination with

nab-paclitaxel in patients with advanced solid tumors.

Key Findings:

The combination was generally well-tolerated.

Pharmacodynamic studies confirmed GR target engagement.

In the dose-expansion phase (n=62), the objective response rate (ORR) was 3.2%.

The trial was terminated due to insufficient clinical activity.

Mifepristone in Refractory Ovarian Cancer (Phase II)
Design: A study of mifepristone (200 mg daily) in 44 patients with ovarian cancer resistant to

cisplatin and paclitaxel.

Key Findings:

Of the 34 evaluable patients, 9 (26.5%) responded to mifepristone.

3 patients (9%) had a complete response, and 6 (17.5%) had a partial response.

The drug was well-tolerated, with the main side effect being a rash.

Experimental Protocols
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Oric-101 In Vitro Inhibition of GR Target Gene
Expression

Cell Line: OVCAR5 human ovarian cancer cells.

Method: Cells were stimulated with dexamethasone in the presence or absence of Oric-101.

mRNA levels of GR target genes (FKBP5 and GILZ) were measured by RT-qPCR.

Reference:--INVALID-LINK--

Mifepristone Xenograft Study in TNBC
Animal Model: Mice bearing MDA-MB-231 human TNBC xenograft tumors.

Treatment: Mice were treated with vehicle, paclitaxel, mifepristone, or a combination of

mifepristone and paclitaxel via intraperitoneal injection for 5 consecutive days.

Endpoint: Tumor volume was measured three times a week for 35 days.

Reference:--INVALID-LINK--

Oric-101 Phase 1b Clinical Trial (NCT03928314)
Study Design: A 3+3 dose-escalation design was used to determine the recommended

Phase 2 dose (RP2D). This was followed by dose expansion cohorts in specific tumor types.

Intervention: Oric-101 was administered orally once daily in combination with nab-paclitaxel.

Primary Objectives: To assess the safety, tolerability, and preliminary antitumor activity

(ORR).

Reference:--INVALID-LINK--
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Preclinical Evaluation

Clinical Development

Oric-101

Mifepristone

In Vitro Studies
(Potency, Mechanism)

In Vivo Xenograft Studies
(Efficacy, Tolerability)

High Potency
(IC50 = 5.6 nM)

Moderate Potency
(Micromolar IC50)

Phase I
(Safety, PK/PD, RP2D)

Enhanced Chemo Response
(OVCAR5 xenograft)

Enhanced Chemo Response
(MDA-MB-231 xenograft)

Phase II
(Efficacy in Specific Population)

Phase 1b Completed
(NCT03928314)

Terminated (low efficacy)

Phase III
(Pivotal Efficacy, Comparison to Standard of Care)

Phase II Completed
(Refractory Ovarian Cancer)

26.5% Response Rate

Click to download full resolution via product page

Caption: A logical workflow comparing the development and key findings for Oric-101 and

mifepristone.

Summary and Future Perspectives
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Oric-101 was rationally designed to be a more selective and potent GR antagonist than

mifepristone, and preclinical data supported its potential to reverse chemoresistance. However,

these promising preclinical findings did not translate into significant clinical benefit in a Phase

1b study in patients with advanced solid tumors, leading to the discontinuation of its

development in this context.

Mifepristone, despite its lower selectivity, has shown some clinical activity in heavily pretreated

patient populations, such as those with refractory ovarian cancer. Its dual antagonism of GR

and PR may contribute to its clinical effects, but also to a more complex side-effect profile.

The divergent clinical outcomes of Oric-101 and mifepristone highlight the challenges of

translating preclinical findings into clinical success. While targeting the GR to overcome

chemoresistance remains a valid scientific hypothesis, the experience with Oric-101 suggests

that a more nuanced approach, potentially involving patient selection based on GR expression

levels or other biomarkers, may be necessary for future drug development in this area. Further

research is also needed to fully understand the relative contributions of GR and PR antagonism

to the anti-cancer effects of mifepristone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Oric-101 vs. Mifepristone: A Comparative Guide to
Reversing Chemoresistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609768#oric-101-vs-mifepristone-in-reversing-
chemoresistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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